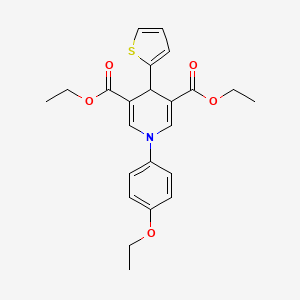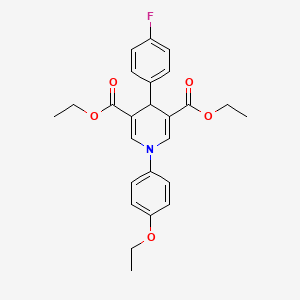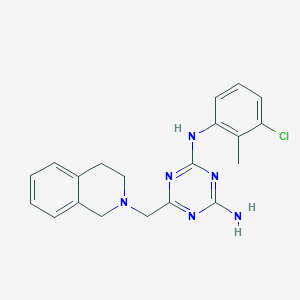![molecular formula C18H9BrN4O B3513679 10-(4-bromophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B3513679.png)
10-(4-bromophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one
Übersicht
Beschreibung
10-(4-bromophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. This compound features a complex structure with multiple fused rings, including an indeno, triazolo, and pyrimidinone moiety, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 10-(4-bromophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indeno Moiety: The synthesis begins with the preparation of the indeno core through a cyclization reaction.
Introduction of the Triazolo and Pyrimidinone Rings: The indeno intermediate is then subjected to a series of reactions to introduce the triazolo and pyrimidinone rings. This often involves the use of hydrazine hydrate and other reagents to facilitate the cyclization and formation of the desired heterocyclic structure.
Bromination: The final step involves the bromination of the phenyl ring to obtain the target compound.
The reaction conditions typically include the use of solvents such as dimethylformamide and catalysts to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
10-(4-bromophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activity.
Cyclization Reactions: The presence of multiple reactive sites allows for further cyclization reactions, leading to the formation of more complex structures.
Common reagents used in these reactions include hydrazine hydrate, bromine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promise as an anti-cancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Biological Research: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industrial Applications: Its chemical properties make it suitable for use in the synthesis of other complex molecules, which can be used in various industrial processes
Wirkmechanismus
The mechanism of action of 10-(4-bromophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one involves its interaction with specific molecular targets within cells. The compound has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. For example, it has been found to inhibit the activity of epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), which are critical for cancer cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
10-(4-bromophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one can be compared with other similar compounds, such as:
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines: These compounds share a similar triazolo-pyrimidine core but differ in the fused ring systems and substituents.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: These compounds also feature a triazolo-pyrimidine core but have different substituents and biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
10-(4-bromophenyl)-11,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrN4O/c19-11-7-5-10(6-8-11)16-14-15(22-18-20-9-21-23(16)18)12-3-1-2-4-13(12)17(14)24/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBWOSBTSGVCMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC=NN4C(=C3C2=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-acetamidophenyl)-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3513598.png)
![ethyl 1-benzyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B3513599.png)
![N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B3513606.png)
![3-(4-CHLOROBENZENESULFONYL)-N-[2-(1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B3513624.png)
![3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole](/img/structure/B3513631.png)
![4-methyl-3-{5-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B3513635.png)


![3,5-DIMETHYL 1-[(4-METHYLPHENYL)METHYL]-4-[4-(METHYLSULFANYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3513661.png)
![3-(4-methoxyphenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B3513666.png)

![3-(4-CHLOROPHENYL)-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE](/img/structure/B3513686.png)
![9-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B3513691.png)
![N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B3513711.png)
